molecular formula C15H23N5O B2958298 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1797975-20-2

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B2958298
CAS No.: 1797975-20-2
M. Wt: 289.383
InChI Key: JAUCVZPLLPYQGP-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinyl core substituted with a dimethylamino group and a piperidinyl group, capped with a cyclopropanecarboxamide moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4,6-dichloropyrimidine as the starting material.

  • Substitution Reactions: The chlorine atoms on the pyrimidine ring are substituted with appropriate groups, such as dimethylamino and piperidinyl, through nucleophilic substitution reactions.

  • Cyclization: The cyclopropanecarboxamide group is introduced via cyclization reactions, often using reagents like cyclopropanecarboxylic acid chloride.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Chemistry: Some manufacturers may employ continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace substituents on the pyrimidinyl core.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Ammonia, amines, and alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, aiding in the understanding of cellular processes and enzyme mechanisms. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A well-known compound used as a catalyst in organic synthesis.

  • Piperidine derivatives: Other compounds with piperidinyl groups used in various chemical reactions.

  • Cyclopropanecarboxamide derivatives: Compounds with similar functional groups used in pharmaceuticals.

Uniqueness: N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide stands out due to its unique combination of functional groups, which provides versatility in its applications.

This compound's multifaceted nature makes it a valuable asset in scientific research and industrial applications, offering a wide range of possibilities for future developments.

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Properties

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-19(2)13-12(17-14(21)11-6-7-11)10-16-15(18-13)20-8-4-3-5-9-20/h10-11H,3-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCVZPLLPYQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2CC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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